molecular formula C26H34N2O6 B12108927 N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester

N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester

Cat. No.: B12108927
M. Wt: 470.6 g/mol
InChI Key: GTQCBZHWLOVRHD-UHFFFAOYSA-N
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Description

L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester is a derivative of the essential amino acid L-lysine. This compound is often used in peptide synthesis and as a protecting group in organic chemistry. It is characterized by the presence of both N6-[(1,1-diMethylethoxy)carbonyl] and N2-[(phenylMethoxy)carbonyl] groups, which provide stability and prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester typically involves the protection of the amino groups of L-lysine. The process begins with the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) to protect the N6-amino group, forming N6-[(1,1-diMethylethoxy)carbonyl]-L-lysine. Subsequently, the N2-amino group is protected by reacting with benzyl chloroformate (Cbz-Cl), resulting in N2-[(phenylMethoxy)carbonyl]-N6-[(1,1-diMethylethoxy)carbonyl]-L-lysine. Finally, the carboxyl group is esterified with benzyl alcohol to yield the phenylMethyl ester derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester and carbamate protecting groups can be hydrolyzed under acidic or basic conditions to yield L-lysine.

    Reduction: The phenylMethoxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Hydrolysis: L-lysine and corresponding alcohols.

    Substitution: Various substituted lysine derivatives.

    Reduction: L-lysine derivatives with hydroxyl groups.

Scientific Research Applications

L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides, preventing unwanted side reactions.

    Drug Development: It serves as a building block for the synthesis of peptide-based drugs and prodrugs.

    Bioconjugation: The protected groups allow for selective modification of lysine residues in proteins and peptides, facilitating the study of protein function and interactions.

    Material Science: It is used in the synthesis of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester primarily involves its role as a protecting group. The N6-[(1,1-diMethylethoxy)carbonyl] and N2-[(phenylMethoxy)carbonyl] groups prevent the amino groups from participating in unwanted reactions during synthesis. Upon deprotection, the free amino groups can engage in desired chemical reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N6-[(1,1-diMethylethoxy)carbonyl]-L-lysine: Similar in structure but lacks the N2-[(phenylMethoxy)carbonyl] group.

    N2-[(phenylMethoxy)carbonyl]-L-lysine: Similar in structure but lacks the N6-[(1,1-diMethylethoxy)carbonyl] group.

    N6-[(1,1-diMethylethoxy)carbonyl]-N2-methyl-L-lysine: Similar in structure but has a methyl group instead of the phenylMethoxy group.

Uniqueness

L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester is unique due to the presence of both N6-[(1,1-diMethylethoxy)carbonyl] and N2-[(phenylMethoxy)carbonyl] groups, providing dual protection for the amino groups. This dual protection enhances its stability and versatility in synthetic applications, making it a valuable compound in peptide synthesis and other research areas.

Properties

IUPAC Name

benzyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O6/c1-26(2,3)34-24(30)27-17-11-10-16-22(23(29)32-18-20-12-6-4-7-13-20)28-25(31)33-19-21-14-8-5-9-15-21/h4-9,12-15,22H,10-11,16-19H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQCBZHWLOVRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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